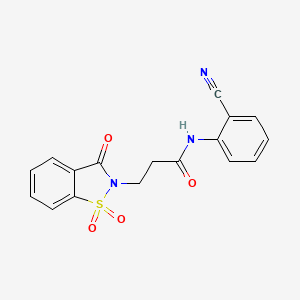

N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic compound featuring a 1,2-benzothiazole-3(2H)-one 1,1-dioxide (saccharin-derived) core linked via a propanamide chain to a 2-cyanophenyl group.

Properties

IUPAC Name |

N-(2-cyanophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c18-11-12-5-1-3-7-14(12)19-16(21)9-10-20-17(22)13-6-2-4-8-15(13)25(20,23)24/h1-8H,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKFLCMGRLEKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-cyanophenylamine with a benzothiazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is typically carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It is being evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound belongs to a family of saccharin-derived amides and esters. Key structural analogs include:

Physicochemical Properties

- Crystallography : The benzothiazole-trioxo core is nearly planar (r.m.s. deviation = 0.0169 Å), with substituents influencing dihedral angles (e.g., 88.41° in ). Weak C–H···O interactions stabilize crystal packing, affecting solubility and stability .

- Bioactivity: The 4-hydroxyphenyl acetamide analog (SCP-1) exhibits pharmacokinetic similarities to acetaminophen but with a shorter elimination half-life (1.8–2.4 hours vs. 2–3 hours), suggesting rapid clearance .

Functional Group Impact

- Hydrophilic vs. Lipophilic Balance : Methoxy () and hydroxyl () groups increase hydrophilicity, whereas acetyl () and ethoxy () groups enhance lipophilicity, influencing membrane permeability.

Biological Activity

N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a cyanophenyl group and a benzothiazole moiety with a trioxo functional group, which contributes to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 358.38 g/mol .

Structural Characteristics

The structural complexity of this compound allows for diverse interactions with biological targets. Its design includes:

- Cyanophenyl Group : Enhances lipophilicity and potential receptor interactions.

- Benzothiazole Moiety : Known for its role in various biological activities including antimicrobial and anticancer effects.

- Trioxo Functional Group : May influence the compound's reactivity and binding affinity.

Biological Activities

Research indicates that compounds containing benzothiazole derivatives, including this compound, exhibit significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Properties : Exhibits potential inhibitory effects on cancer cell proliferation.

- Kappa-opioid Receptor Agonism : Shows promise as a selective agonist for kappa-opioid receptors, which may have implications in pain management and mood regulation.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-chloro-2-methylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-benzothiazol) | Chlorinated phenyl group | Antimicrobial | Enhanced activity due to chlorination |

| N-(4-fluorophenyl)-3-(benzothiazole) | Fluorinated phenyl group | Anticancer | Different electronic properties |

| N-(phenyl)-4-(thiazole) | Simple thiazole derivative | Antimicrobial | Lacks complexity found in the target compound |

The unique combination of functional groups in this compound may result in distinct biological activities not observed in simpler derivatives.

Case Studies and Research Findings

A study investigating the interaction of this compound with biological receptors indicated its potential as a selective kappa-opioid receptor agonist. This interaction could lead to significant effects on pain modulation and mood regulation. Further studies are needed to elucidate the exact binding mechanisms and affinities compared to other known ligands.

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects on various cancer cell lines such as A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The results demonstrated that compounds similar to this compound exhibited varying degrees of activity:

- IC50 Values : Compounds showed significant potency in 2D assays compared to 3D assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.